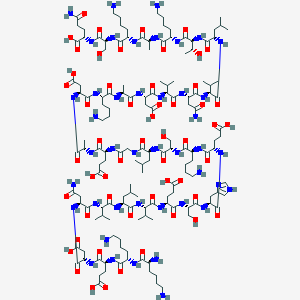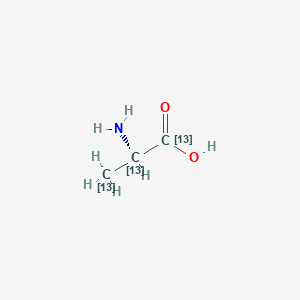
N-(3-Amino-2-methylphenyl)-2-methylbutanamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-methylbutanamide, also known as N-(3-amino-2-methylphenyl)isobutyramide (NMIB), is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in 1974 by a team of chemists led by H. M. Fales at the University of California, San Francisco. Since then, various studies have been conducted to investigate the properties and potential uses of NMIB.
Wirkmechanismus
The exact mechanism of action of NMIB is not fully understood, but it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal activity. NMIB has been shown to bind to the GABA-A receptor and enhance its activity, leading to increased inhibition of neuronal activity. This may contribute to its neuroprotective and anxiolytic effects.
Biochemische Und Physiologische Effekte
NMIB has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These include modulation of neurotransmitter levels, inhibition of oxidative stress, and regulation of gene expression. In addition, NMIB has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NMIB in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. In addition, its effects on the GABAergic system are well-established, making it a useful tool for studying the role of this system in various physiological and pathological processes. However, one limitation of using NMIB is that its effects may be dose-dependent and may vary depending on the experimental conditions. Therefore, careful dosing and experimental design are necessary to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several potential future directions for research on NMIB. One area of interest is the development of NMIB derivatives with enhanced pharmacological properties, such as increased potency or selectivity for specific GABA-A receptor subtypes. Another area of interest is the investigation of NMIB's potential as an anti-cancer agent, either alone or in combination with other drugs. Finally, further studies are needed to elucidate the exact mechanism of action of NMIB and its effects on various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
NMIB has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, NMIB has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, NMIB has been investigated as a potential treatment for depression and anxiety disorders. In oncology, NMIB has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-8(2)12(15)14-11-7-5-6-10(13)9(11)3/h5-8H,4,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKFTQFVVHJBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588571 | |
| Record name | N-(3-Amino-2-methylphenyl)-2-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-methylbutanamide | |
CAS RN |
946768-76-9 | |
| Record name | N-(3-Amino-2-methylphenyl)-2-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)

![calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1611734.png)
![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)








